molecular formula C5H12O4 B568753 Pentaerythritol CAS No. 334974-06-0

Pentaerythritol

Cat. No. B568753
Key on ui cas rn: 334974-06-0
M. Wt: 137.139
InChI Key: WXZMFSXDPGVJKK-HOSYLAQJSA-N
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Patent
US04343663

Procedure details

Sodium nitrate (400 grams) which had been ground in a ball mill and screened through a 35-mesh (Tyler) screen was incorporated into the emulsion at 23° C. by gentle stirring. Pentaerythritol tetranitrate (PETN) (1200 grams), wet with 63 grams of water at 23° C., was incorporated in the same manner, stirring having been accomplished with a wooden spatula. The PETN was a crude grade obtained by nitrating pentaerythritol, washing to neutralize the surface, and drying. The temperature of the emulsion then was 30° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
63 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Na+].[N+]([O:9][CH2:10][C:11]([CH2:22][O:23][N+]([O-])=O)([CH2:17][O:18][N+]([O-])=O)[CH2:12][O:13][N+]([O-])=O)([O-])=O>O>[OH:9][CH2:10][C:11]([CH2:22][OH:23])([CH2:17][OH:18])[CH2:12][OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Two
Name
Quantity
1200 g
Type
reactant
Smiles
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Step Four
Name
Quantity
63 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was incorporated into the emulsion at 23° C. by gentle stirring
CUSTOM
Type
CUSTOM
Details
at 23° C.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04343663

Procedure details

Sodium nitrate (400 grams) which had been ground in a ball mill and screened through a 35-mesh (Tyler) screen was incorporated into the emulsion at 23° C. by gentle stirring. Pentaerythritol tetranitrate (PETN) (1200 grams), wet with 63 grams of water at 23° C., was incorporated in the same manner, stirring having been accomplished with a wooden spatula. The PETN was a crude grade obtained by nitrating pentaerythritol, washing to neutralize the surface, and drying. The temperature of the emulsion then was 30° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
63 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Na+].[N+]([O:9][CH2:10][C:11]([CH2:22][O:23][N+]([O-])=O)([CH2:17][O:18][N+]([O-])=O)[CH2:12][O:13][N+]([O-])=O)([O-])=O>O>[OH:9][CH2:10][C:11]([CH2:22][OH:23])([CH2:17][OH:18])[CH2:12][OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Two
Name
Quantity
1200 g
Type
reactant
Smiles
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Step Four
Name
Quantity
63 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was incorporated into the emulsion at 23° C. by gentle stirring
CUSTOM
Type
CUSTOM
Details
at 23° C.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04343663

Procedure details

Sodium nitrate (400 grams) which had been ground in a ball mill and screened through a 35-mesh (Tyler) screen was incorporated into the emulsion at 23° C. by gentle stirring. Pentaerythritol tetranitrate (PETN) (1200 grams), wet with 63 grams of water at 23° C., was incorporated in the same manner, stirring having been accomplished with a wooden spatula. The PETN was a crude grade obtained by nitrating pentaerythritol, washing to neutralize the surface, and drying. The temperature of the emulsion then was 30° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
63 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Na+].[N+]([O:9][CH2:10][C:11]([CH2:22][O:23][N+]([O-])=O)([CH2:17][O:18][N+]([O-])=O)[CH2:12][O:13][N+]([O-])=O)([O-])=O>O>[OH:9][CH2:10][C:11]([CH2:22][OH:23])([CH2:17][OH:18])[CH2:12][OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Two
Name
Quantity
1200 g
Type
reactant
Smiles
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-]
Step Four
Name
Quantity
63 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was incorporated into the emulsion at 23° C. by gentle stirring
CUSTOM
Type
CUSTOM
Details
at 23° C.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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